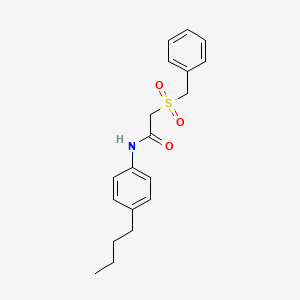![molecular formula C18H18N2O2S B4764135 N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4764135.png)
N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
描述
N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, also known as THPVP, is a novel designer drug that belongs to the class of synthetic cathinones. It is a potent psychostimulant that has gained popularity in recent years due to its ability to induce euphoria, increased energy, and heightened alertness. THPVP has been associated with several adverse effects, including addiction, psychosis, and even death. Therefore, it is essential to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THPVP to develop effective prevention and treatment strategies.
作用机制
N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters. By blocking the reuptake of these neurotransmitters, this compound increases their levels in the synaptic cleft, leading to increased activation of postsynaptic receptors. This compound also acts as a releasing agent of these neurotransmitters, leading to their release from presynaptic terminals. These effects contribute to the psychostimulant and euphoric effects of this compound.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to cardiovascular and thermoregulatory complications. This compound also induces oxidative stress and neuroinflammation in the brain, leading to neuronal damage and cognitive impairment. This compound has been associated with addiction, psychosis, and even death.
实验室实验的优点和局限性
N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has several advantages as a research tool, including its potency, selectivity, and ability to induce specific effects on the central nervous system. However, this compound also has several limitations, including its potential for abuse, adverse effects, and lack of long-term safety data. Therefore, researchers should use this compound with caution and adhere to ethical guidelines for animal research.
未来方向
Several future directions for N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide research include investigating its long-term effects on the brain and behavior, developing effective prevention and treatment strategies for this compound addiction, and identifying novel therapeutic targets for synthetic cathinone-induced neurotoxicity. Additionally, researchers should investigate the potential of this compound as a research tool for understanding the neurobiology of addiction and developing new treatments for substance use disorders.
Conclusion
In conclusion, this compound is a potent psychostimulant that has gained popularity in recent years. It has several adverse effects, including addiction, psychosis, and even death. Therefore, it is essential to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound to develop effective prevention and treatment strategies. This compound has potential as a research tool for understanding the mechanism of action of synthetic cathinones and developing new treatments for substance use disorders.
科学研究应用
N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has gained attention among researchers due to its potential as a research tool for understanding the mechanism of action of synthetic cathinones. Several studies have investigated the effects of this compound on the central nervous system using animal models. These studies have shown that this compound increases dopamine and norepinephrine levels in the brain, leading to increased locomotor activity and hyperthermia. This compound has also been shown to induce oxidative stress and neuroinflammation in the brain, which may contribute to its adverse effects.
属性
IUPAC Name |
N-[(E)-3-oxo-3-pyrrolidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(14-7-2-1-3-8-14)19-16(13-15-9-6-12-23-15)18(22)20-10-4-5-11-20/h1-3,6-9,12-13H,4-5,10-11H2,(H,19,21)/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFAWBAWCGCQOD-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4764065.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4764072.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4764086.png)

![N-(4-chlorobenzyl)-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4764092.png)
![3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4764101.png)
![2-[(2-methoxyethyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4764105.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4764125.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-ethyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4764140.png)
![2-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4764151.png)
![N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4764165.png)